Diethanolammonium linoleate

Surfactant Chemistry Surface Activity Formulation Science

Diethanolammonium linoleate (CAS 59231-42-4), also designated as linoleic acid–diethanolamine salt or DEA-linoleate, is an ionic, room-temperature liquid organic salt with the molecular formula C₂₂H₄₃NO₄ and a molecular weight of approximately 385.6 g/mol. It is formed through an acid-base neutralization reaction between the polyunsaturated fatty acid linoleic acid and diethanolamine (DEA).

Molecular Formula C22H43NO4
Molecular Weight 385.6 g/mol
CAS No. 59231-42-4
Cat. No. B15194538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethanolammonium linoleate
CAS59231-42-4
Molecular FormulaC22H43NO4
Molecular Weight385.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)NCCO
InChIInChI=1S/C18H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);5-7H,1-4H2/b7-6-,10-9-;
InChIKeyNDCLVTJDWUOUEE-NBTZWHCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethanolammonium Linoleate (CAS 59231-42-4): Procurement Specifications and Functional Role


Diethanolammonium linoleate (CAS 59231-42-4), also designated as linoleic acid–diethanolamine salt or DEA-linoleate, is an ionic, room-temperature liquid organic salt with the molecular formula C₂₂H₄₃NO₄ and a molecular weight of approximately 385.6 g/mol [1]. It is formed through an acid-base neutralization reaction between the polyunsaturated fatty acid linoleic acid and diethanolamine (DEA) . The compound is primarily valued as a nonionic surfactant and emulsifier, exhibiting an amphiphilic balance derived from its long hydrophobic linoleate tail and hydrophilic diethanolammonium headgroup . This structure underpins its utility in reducing surface tension, stabilizing emulsions, and providing conditioning effects in personal care and industrial formulations [2].

Diethanolammonium Linoleate (59231-42-4): Why In-Class Substitution Introduces Formulation Risk


Within the broad class of fatty acid diethanolamine derivatives, simple substitution of one fatty acid source for another (e.g., replacing linoleic acid with oleic or coconut fatty acids) is not a neutral exchange. The molecular structure of the fatty acid tail—specifically chain length, degree of unsaturation, and branching—directly dictates key performance parameters including critical micelle concentration (CMC), surface tension reduction efficacy, and rheological behavior . For instance, the presence of two double bonds in the linoleate moiety confers a lower melting point and different hydrophobic packing compared to the saturated stearate or monounsaturated oleate analogs, directly impacting the compound's physical state at room temperature and its interaction with lipid membranes in biological or formulation contexts . The quantitative evidence below demonstrates that these structural variations translate into measurable differences in surface activity and application-specific performance, making rigorous procurement based on specific CAS identity a critical control point for formulation reproducibility and target efficacy.

Diethanolammonium Linoleate (CAS 59231-42-4): Quantified Differentiation Against Structural Analogs


Surface Tension Reduction Potential: Cross-Study Comparison with Oleic Acid-Derived Analogs

While direct surface tension data for diethanolammonium linoleate is limited in the public domain, class-level inference based on structurally related diethanolamine salts and amides provides a comparative framework. For the closely related oleic acid diethanolamide, the critical micelle concentration (CMC) has been reported as 3.13 × 10⁻⁴ M, with a corresponding surface tension of 36.6 mN/m . Similarly, commercial Cocamide DEA products from Stepan Company (e.g., NINOL® 40-CO) exhibit surface tension values ranging from 27.8 to 29.0 mN/m at 25°C . Diethanolammonium linoleate, by virtue of its ionic salt structure and polyunsaturated linoleate tail, is predicted to exhibit a different surface activity profile and packing parameter compared to both the oleic acid salt and the amide derivatives. This difference is critical for applications where precise control over interfacial tension is required for emulsion stability or wetting behavior.

Surfactant Chemistry Surface Activity Formulation Science

Predicted Lower Melting Point and Room-Temperature Liquid State Versus Saturated Analogs

Diethanolammonium linoleate is described as a room-temperature ionic liquid . In contrast, diethanolammonium palmitate, derived from the saturated palmitic acid, and diethanolammonium stearate, derived from stearic acid, are expected to be waxy solids at ambient temperatures due to the absence of cis double bonds which disrupt crystalline packing . The presence of two cis double bonds in the linoleate chain introduces significant kinks in the hydrophobic tail, preventing tight molecular alignment and drastically lowering the melting point compared to its saturated counterparts. This physical state difference has direct implications for formulation processing, as liquid components are easier to incorporate and handle without the need for pre-heating, and for product aesthetics in creams and lotions where solid precipitates could be detrimental.

Physical Chemistry Thermal Properties Formulation Stability

Skin Moisturization Potential: Cosmetic Patent Precedence for Diethanolammonium Salts

A patent (US20180235860A1) explicitly claims the cosmetic use of diethanolammonium derivatives, including linoleate, as moisturizers for keratin materials [1]. The patent distinguishes these salts from conventional humectants like glycerol, which can cause formulation tackiness at high concentrations. While the patent does not provide quantitative moisturization data for diethanolammonium linoleate against a direct comparator, it establishes a documented functional benefit linked to the specific diethanolammonium salt structure. This provides a procurement rationale for selecting the salt over the amide (Linoleamide DEA) or other fatty acid salts (e.g., sodium linoleate) when a non-tacky, skin-conditioning surfactant is desired for leave-on or rinse-off personal care products.

Cosmetic Science Skin Care Biocompatibility

Regulatory Safety Profile: Established Safe-Use Concentration Ranges in Cosmetics

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that diethanolamine and 16 related salts, which include diethanolammonium linoleate, are safe for use in cosmetic products when formulated to be non-irritating [1]. The Panel's 2017 safety assessment provides a crucial differentiator from other surfactant classes or even from the amide analogs (e.g., Linoleamide DEA), which have separate safety profiles and potential for nitrosamine formation concerns. This regulatory green light, with the explicit caveat to avoid formulations where N-nitroso compounds can form, offers a clear procurement advantage: it provides a documented safety threshold and formulation guideline that is not universally shared by all fatty acid diethanolamine derivatives. Selecting a compound with an established CIR safety opinion simplifies regulatory documentation and reduces product safety testing burdens compared to less-characterized alternatives.

Toxicology Regulatory Compliance Product Safety

Diethanolammonium Linoleate (59231-42-4): Evidence-Backed Scenarios for Scientific and Industrial Use


Formulation of Non-Tacky Skin Moisturizers and Conditioning Agents

When developing leave-on or rinse-off cosmetic products where a non-greasy, non-tacky after-feel is paramount, diethanolammonium linoleate is a preferred ingredient over common humectants like glycerol . The patent-backed moisturization claim, combined with its amphiphilic nature, allows it to serve as both a mild surfactant and a skin-conditioning agent. Its liquid physical state at room temperature also facilitates cold-process manufacturing, reducing energy costs and simplifying production workflows compared to solid waxes or butters.

Surfactant-Mimic and Lipid-Pair Interaction Studies

For academic and industrial researchers investigating lipid-pair interactions, membrane dynamics, or proton-transfer modeling, diethanolammonium linoleate offers a well-defined, amphiphilic model system . Its ionic salt structure and polyunsaturated tail provide a distinct packing parameter and membrane interaction profile compared to simpler saturated fatty acid salts or nonionic amides. This makes it a valuable tool for fundamental studies in biophysics and colloid science where precise control over hydrophobic/hydrophilic balance is required.

Environmentally Friendly Corrosion Inhibition for Industrial Fluids

Diethanolammonium linoleate is recognized as an environmentally friendly surfactant and corrosion inhibitor . Its mechanism of action involves adsorption onto charged metal surfaces, forming a protective monolayer that inhibits corrosive processes . This makes it a candidate for formulating water-miscible corrosion inhibitors in metalworking fluids, hydraulic liquids, and cooling systems where both performance and lower environmental impact are key procurement drivers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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